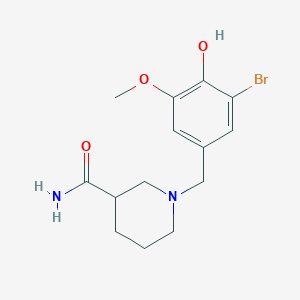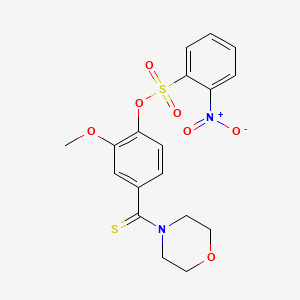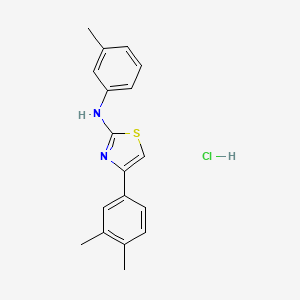
1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxamide, also known as BHMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHMP is a piperidinecarboxamide derivative that has shown promising results in the treatment of various diseases, including cancer and neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxamide has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the programmed death of cancer cells. In neurological disorders, this compound has been shown to improve cognitive function and memory, making it a potential treatment option for Alzheimer's disease and other neurodegenerative disorders. This compound has also shown antiviral properties, making it a potential treatment option for infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the mTOR signaling pathway, which is involved in the regulation of cellular growth and metabolism. This compound also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the improvement of cognitive function. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes this compound a potential treatment option for cancer patients with fewer side effects. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxamide research, including the development of more efficient synthesis methods, the investigation of its potential applications in other diseases, and the development of more effective delivery methods. This compound also has potential applications in combination therapy with other drugs, which could lead to more effective treatment options for various diseases. Additionally, the investigation of this compound's mechanism of action could lead to the discovery of new targets for cancer treatment and other diseases.
Synthesemethoden
The synthesis of 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxamide involves a multi-step process that includes the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with piperidinecarboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting product is then purified using column chromatography, resulting in the formation of this compound.
Eigenschaften
IUPAC Name |
1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-20-12-6-9(5-11(15)13(12)18)7-17-4-2-3-10(8-17)14(16)19/h5-6,10,18H,2-4,7-8H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOACJYSGBXJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCCC(C2)C(=O)N)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5082527.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]acetamide](/img/structure/B5082534.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5082541.png)

![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5082546.png)
![(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(2-thienyl)methanone hydrobromide](/img/structure/B5082554.png)
![1-(1-adamantyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5082558.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-6-quinoxalinecarboxamide](/img/structure/B5082562.png)

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(4-pyridinyl)piperazine](/img/structure/B5082572.png)
![ethyl 4-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5082616.png)
![4-(4-bromophenyl)-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-piperidinol](/img/structure/B5082618.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5082626.png)
